molecular formula C19H29NO3 B5665016 [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol

[1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol

Cat. No.: B5665016
M. Wt: 319.4 g/mol
InChI Key: MTXQFXPSBDCZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, an oxane (tetrahydropyran) ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the oxane ring and the phenoxyethyl group. Key steps may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Oxane Ring: The oxane ring can be introduced via cyclization reactions involving dihydropyran.

    Attachment of Phenoxyethyl Group: This step often involves nucleophilic substitution reactions where the phenoxyethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmacophore in drug design. The presence of the piperidine ring, oxane ring, and phenoxyethyl group suggests that it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of specialty chemicals and materials. Its unique chemical properties may make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the combination of these three distinct structural motifs in a single molecule. This unique structure may confer specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

[1-(oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c21-16-19(10-14-23-18-5-2-1-3-6-18)9-4-11-20(15-19)17-7-12-22-13-8-17/h1-3,5-6,17,21H,4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQFXPSBDCZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)(CCOC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.